1-Ethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C11H16N4 |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-ethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C11H16N4/c1-3-15-9-10(7-13-15)12-8-11-5-4-6-14(11)2/h4-7,9,12H,3,8H2,1-2H3 |
InChI Key |
MVHCBDXEPVBMBY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=CC=CN2C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Ethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the pyrrole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-Ethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Synthesis and Preparation
The synthesis of 1-Ethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. The process often starts with the formation of the pyrazole ring, followed by the introduction of the pyrrole moiety. The reaction conditions, including temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile intermediate in organic synthesis.
Biology
The compound has garnered attention for its potential biological activities , particularly in oncology and neuropharmacology. Research indicates that compounds with similar structures often exhibit anti-inflammatory and anticancer properties.
Mechanism of Action:
The mechanism involves interaction with specific molecular targets such as enzymes or receptors, mediating effects through pathways that regulate biological processes like signal transduction.
Anticancer Activity
A study evaluated the cytotoxic effects of various pyrazole derivatives on different cancer cell lines. The results indicated significant antiproliferative activity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (Breast) | 3.79 |
| Compound B | SF268 (Brain) | 12.50 |
| Compound C | NCI-H460 (Lung) | 42.30 |
This table demonstrates that similar compounds can effectively inhibit cancer cell growth, indicating the potential of 1-Ethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-pyrazol-4-amine in cancer therapy.
Neuropharmacological Effects
Research has also highlighted neuroprotective properties of pyrazole derivatives. The compound may reduce oxidative stress and apoptosis in neuronal cells through mechanisms such as:
- Inhibition of Apoptotic Pathways: Compounds were found to inhibit caspase activation.
- Reduction of Reactive Oxygen Species (ROS): This led to decreased oxidative damage in neuronal tissues.
Industrial Applications
In industrial settings, this compound can be utilized in the production of various chemical products. Its unique structure allows it to act as a precursor for synthesizing other valuable compounds in pharmaceuticals and agrochemicals.
Toxicological Profile
The safety profile of 1-Ethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-pyrazol-4-amine remains to be fully elucidated. Preliminary data suggest low acute toxicity; however, comprehensive long-term studies are necessary to assess chronic effects and potential side effects.
Mechanism of Action
The mechanism of action of 1-Ethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate biological processes, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
The following compounds share structural similarities with the target molecule, differing primarily in substituents or heterocyclic components:
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., difluoroethyl in ) increase lipophilicity, whereas electron-donating groups (e.g., methoxyphenyl) may enhance solubility.
- Synthetic Accessibility : Yields vary significantly (17.9%–36%), reflecting challenges in introducing bulky or electron-deficient substituents .
Biological Activity
1-Ethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-pyrazol-4-amine is a compound that has garnered interest for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by various research findings and case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C9H14N6
- Molecular Weight : 214.25 g/mol
- IUPAC Name : 1-Ethyl-N-[(1-methylpyrrol-2-yl)methyl]-1H-pyrazol-4-amine
- CAS Number : 69807-81-4
Research indicates that compounds with a pyrazole moiety often exhibit a range of biological activities, including anti-inflammatory and anticancer effects. The mechanism of action typically involves the inhibition of specific enzymes or pathways associated with cell proliferation and survival.
Anticancer Activity
Several studies have investigated the anticancer potential of pyrazole derivatives, including 1-Ethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-pyrazol-4-amine.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of various pyrazole derivatives on different cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (Breast) | 3.79 |
| Compound B | SF268 (Brain) | 12.50 |
| Compound C | NCI-H460 (Lung) | 42.30 |
The above table summarizes the inhibitory concentration (IC50) values, demonstrating that compounds similar to 1-Ethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-pyrazol-4-amine can effectively inhibit the growth of cancer cells .
Neuropharmacological Effects
In addition to its anticancer properties, some pyrazole derivatives have shown potential neuroprotective effects. The compound may interact with neurotransmitter systems, possibly providing therapeutic benefits in neurodegenerative diseases.
Research Findings
A study highlighted the neuroprotective properties of pyrazole derivatives, showing that they could reduce oxidative stress and apoptosis in neuronal cells. The specific mechanisms involved include:
- Inhibition of Apoptotic Pathways : Compounds were found to inhibit caspase activation.
- Reduction of Reactive Oxygen Species (ROS) : This led to decreased oxidative damage in neuronal tissues.
Toxicological Profile
The safety profile of 1-Ethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-pyrazol-4-amine remains to be fully elucidated. Preliminary data suggest low acute toxicity; however, long-term studies are necessary to assess chronic effects and potential side effects.
Q & A
Q. What are the common synthetic routes for 1-Ethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-pyrazol-4-amine, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclocondensation, and functional group coupling. Critical factors include:
- Temperature : Elevated temperatures (e.g., 35–80°C) are often required for cyclization steps .
- Solvent choice : Polar aprotic solvents like DMSO or DMF enhance reaction efficiency .
- Catalysts : Copper(I) bromide or palladium catalysts improve cross-coupling reactions .
- Purification : Chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) ensures high purity .
| Method Step | Key Conditions | Yield Range | Reference |
|---|---|---|---|
| Pyrazole ring formation | Hydrazine cyclocondensation, 80°C | 40–60% | |
| Alkylation | Ethyl iodide, Cs₂CO₃, DMF, 60°C | 50–70% | |
| Amine coupling | Copper catalysis, DMSO, 35°C | 17–25% |
Q. How can researchers characterize the structural and electronic properties of this compound?
Key techniques include:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ 8.87 ppm for aromatic protons) .
- HRMS (ESI) : Confirms molecular weight (e.g., m/z 215 [M+H]⁺) .
- IR spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3298 cm⁻¹) .
- X-ray crystallography : Resolves 3D structure and substituent orientation .
Q. What factors contribute to the compound's stability under various storage and experimental conditions?
- Stability : Stable at room temperature in inert atmospheres but degrades under strong oxidizing agents or UV light .
- Storage : Recommend anhydrous conditions (-20°C) to prevent hydrolysis of the pyrrole methyl group .
- pH sensitivity : Avoid strongly acidic/basic conditions to prevent ring-opening reactions .
Advanced Research Questions
Q. What strategies resolve contradictory biological activity data reported across studies?
Contradictions may arise from:
- Structural analogs : Subtle substituent changes (e.g., ethyl vs. methyl groups) alter binding affinities .
- Assay variability : Standardize dose-response curves (e.g., IC₅₀ values) and use orthogonal assays (SPR vs. MTT) .
- Solubility : Use co-solvents (DMSO/PBS) to ensure consistent bioavailability in cellular assays .
Q. How does the substitution pattern on the pyrazole and pyrrole rings influence reactivity and bioactivity?
- Pyrazole substituents : Ethyl groups enhance lipophilicity, improving membrane permeability, while fluorine increases metabolic stability .
- Pyrrole methyl group : Steric hindrance reduces off-target interactions but may limit binding to flat active sites .
| Analog | Substitution | Bioactivity (IC₅₀) | Reference |
|---|---|---|---|
| 1-Ethyl-5-fluoro variant | 5-F on pyrazole | 2.1 µM (kinase inhibition) | |
| N-Cyclopropyl analog | Cyclopropyl on amine | 8.3 µM (antimicrobial) |
Q. What computational and experimental approaches elucidate the compound's mechanism of action?
- Molecular docking : Predicts binding modes to targets (e.g., kinase ATP-binding pockets) .
- Surface plasmon resonance (SPR) : Quantifies binding kinetics (e.g., KD = 120 nM) .
- Metabolic profiling : LC-MS identifies metabolites, revealing stability and detox pathways .
- CRISPR screening : Identifies genetic dependencies in cellular models .
Key Notes
- Data Contradictions : Cross-validate results using structural analogs (e.g., ethyl vs. isopropyl variants) .
- Advanced Purification : Employ preparative HPLC for isolating enantiomers or regioisomers .
- Toxicity Screening : Use zebrafish models to assess acute toxicity before in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
